4-(2-Thienyl)-1,3-thiazole-2-thiol
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Overview
Description
4-(2-Thienyl)-1,3-thiazole-2-thiol is a heterocyclic compound that features both a thienyl and a thiazole ring The thienyl ring is a five-membered ring containing sulfur, while the thiazole ring is another five-membered ring containing both sulfur and nitrogen
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which this molecule belongs, have been found to interact with a wide range of biological targets . They have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to interfere with the ability of bacteria to form cell walls, thereby causing the bacteria to die .
Biochemical Pathways
For example, they are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Pharmacokinetics
A related compound, tienilic acid, was found to be rapidly distributed in most of the essential organs and tissues with the exception of the brain . Biliary and particularly urinary elimination was fast and practically complete in 48 hours .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thienyl)-1,3-thiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring . Another method includes the use of Lawesson’s reagent to facilitate the formation of the thiazole ring from suitable precursors .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2-Thienyl)-1,3-thiazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Thienyl)-1,3-thiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar ring structure but lacking the thienyl group.
Thiophene: Contains a sulfur atom in a five-membered ring but lacks the thiazole ring.
Benzothiazole: Contains a fused benzene and thiazole ring, offering different electronic properties.
Uniqueness
4-(2-Thienyl)-1,3-thiazole-2-thiol is unique due to the presence of both thienyl and thiazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to simpler analogs .
Properties
IUPAC Name |
4-thiophen-2-yl-3H-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS3/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-4H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKXMSMXFMHYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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